[(2S)-Piperidin-2-yl]methyl butanoate
Description
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Properties
CAS No. |
647021-16-7 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
[(2S)-piperidin-2-yl]methyl butanoate |
InChI |
InChI=1S/C10H19NO2/c1-2-5-10(12)13-8-9-6-3-4-7-11-9/h9,11H,2-8H2,1H3/t9-/m0/s1 |
InChI Key |
IELZVUTXZQTIRM-VIFPVBQESA-N |
Isomeric SMILES |
CCCC(=O)OC[C@@H]1CCCCN1 |
Canonical SMILES |
CCCC(=O)OCC1CCCCN1 |
Origin of Product |
United States |
Cyclization Strategies:building the Substituted Ring from Acyclic Precursors Offers Excellent Control over the Final Structure.
Aza-Diels-Alder Reaction: This cycloaddition reaction between an imine and a diene is a powerful tool for constructing substituted piperidine (B6355638) rings, often with high stereocontrol. lookchem.comresearchgate.netrsc.orgrsc.org The use of chiral auxiliaries on the imine can lead to highly diastereoselective outcomes. lookchem.com
Intramolecular Cyclization: Various intramolecular reactions, such as the aza-Michael reaction, can be used to form the piperidine ring. nih.gov For instance, an enantioenriched 2,5-disubstituted piperidine can be synthesized via an organocatalyzed intramolecular aza-Michael reaction. nih.gov
Post Modification of the Piperidine Ring:direct Functionalization of a Pre Formed Piperidine Ring is Also Possible, Though Sometimes Challenging. Methods Involving Lithiation at a Specific Position Followed by Trapping with an Electrophile Have Been Developed, Particularly for N Protected Piperidines.
A summary of synthetic routes is presented below.
| Position | Synthetic Strategy | Example Reaction | Key Features |
| C3 | Asymmetric Dearomatization/Functionalization | Rh-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate. nih.govsnnu.edu.cn | Accesses enantioenriched 3-aryl or 3-vinyl piperidines. |
| C4 | Starting from Substituted Pyridines | Hydrogenation of a 4-substituted pyridine (B92270) (e.g., 4-phenylpyridine). asianpubs.orgresearchgate.net | Regiochemistry is pre-determined. Can yield cis/trans mixtures. |
| C4 | Cyclization | Synthesis from N-Cbz amino acid derivatives and Meldrum's acid to form a 4-piperidone (B1582916) intermediate, which can be further functionalized. researchgate.net | Versatile route to chiral 2,4-disubstituted piperidines. researchgate.net |
| C5, C6 | Aza-Diels-Alder Reaction | Reaction of an imine derived from ethyl glyoxylate (B1226380) with 1,3-pentadiene. lookchem.com | Creates cis-2,6-disubstituted piperidine (B6355638) adducts with high diastereocontrol. lookchem.com |
| Multiple | Diastereoselective Synthesis | Intramolecular Corey-Chaykovsky reaction of sulfonium (B1226848) salts derived from β-enaminoesters. rsc.org | Generates multiple new stereocenters with high diastereoselectivity. rsc.org |
Advanced Spectroscopic and Chromatographic Characterization of 2s Piperidin 2 Yl Methyl Butanoate
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For [(2S)-Piperidin-2-yl]methyl butanoate (C₁₀H₁₉NO₂), the nominal molecular weight is 185 amu.
Molecular Weight Determination: In a typical mass spectrum, the molecular ion peak [M]⁺ or, more commonly with soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺, would be observed. scielo.brnih.gov For this compound, the [M+H]⁺ ion would appear at a mass-to-charge ratio (m/z) of 186. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition (C₁₀H₂₀NO₂⁺ for the [M+H]⁺ ion) with high accuracy.
Fragmentation Pattern Analysis: Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion would induce fragmentation, providing diagnostic ions that reveal the structure. nih.gov The fragmentation of piperidine (B6355638) alkaloids and esters typically involves characteristic losses related to the substituent and cleavage of the ring. scielo.brresearchgate.netnih.gov
Key fragmentation pathways for [(2S)-Piperidin-2-yl]methyl butanoate would likely include:
Loss of the Butyric Acid: A neutral loss of butyric acid (C₄H₈O₂, 88 Da) from the protonated molecule, leading to a fragment ion at m/z 98. This corresponds to the protonated 2-methylenepiperidine or its isomer.
Cleavage of the Ester Side Chain: Rupture of the C-O bond could lead to the formation of a piperidin-2-ylmethyl cation (m/z 114) or a protonated butanoate fragment.
Piperidine Ring Fragmentation: A characteristic fragment for 2-substituted piperidines is the ion at m/z 84. researchgate.net This results from the cleavage of the bond between C2 and the substituent, followed by a retro-Diels-Alder-type fragmentation or other ring-opening mechanisms. The loss of water is a predominant fragmentation process for many piperidine alkaloids. scielo.br
Table 2: Predicted Mass Spectrometry Fragments for [(2S)-Piperidin-2-yl]methyl Butanoate
| m/z | Proposed Fragment Structure/Composition | Fragmentation Pathway |
| 186 | [C₁₀H₁₉NO₂ + H]⁺ | Protonated molecule [M+H]⁺ |
| 114 | [C₆H₁₂N]⁺ | Cleavage of the ester C-O bond (loss of C₄H₇O₂) |
| 98 | [C₆H₁₂N]⁺ | Neutral loss of butyric acid (C₄H₈O₂) |
| 84 | [C₅H₁₀N]⁺ | Cleavage at C2 and subsequent ring fragmentation |
| 70 | [C₄H₈N]⁺ | Further fragmentation of the piperidine ring |
**4.3. Chiroptical Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. mtoz-biolabs.com As an enantiomerically pure compound, [(2S)-Piperidin-2-yl]methyl butanoate will exhibit a characteristic CD spectrum, which can be used to confirm its absolute configuration.
The CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophores in the molecule. nih.gov For [(2S)-Piperidin-2-yl]methyl butanoate, the relevant chromophore is the carbonyl group (C=O) of the butanoate ester, which exhibits an n → π* electronic transition. The sign and intensity of the Cotton effect associated with this transition are directly related to the stereochemistry of the adjacent chiral center (C2). rsc.org
The standard procedure involves:
Experimental Measurement: Recording the CD spectrum of the synthesized [(2S)-Piperidin-2-yl]methyl butanoate in a suitable solvent.
Computational Prediction: Using quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) to predict the theoretical CD spectrum for the (S)-configuration. nih.gov This requires first performing a conformational search to identify the most stable conformers of the molecule.
Comparison: The absolute configuration is definitively assigned by comparing the experimentally measured spectrum with the computationally predicted one. mtoz-biolabs.comrsc.org A good match between the experimental spectrum and the calculated spectrum for the (S)-enantiomer confirms the (2S) absolute configuration.
This method provides a non-destructive and highly reliable alternative to chemical correlation for stereochemical assignment in chiral piperidine systems. nih.govnih.gov
As a chiral molecule, [(2S)-Piperidin-2-yl]methyl butanoate is optically active, meaning it will rotate the plane of plane-polarized light. researchgate.net The specific optical rotation, [α], is a fundamental physical property of an enantiomer. It is measured using a polarimeter under defined conditions of concentration, solvent, temperature, and the wavelength of light (typically the sodium D-line, 589 nm). researchgate.net
The measurement serves two key purposes:
Enantiomeric Identity: The sign of the rotation (dextrorotatory, (+), or levorotatory, (-)) and its magnitude are characteristic of the (2S)-enantiomer. This provides a straightforward method for identifying the specific enantiomer, provided a literature value for the pure enantiomer is available for comparison.
Enantiomeric Excess (e.e.): The measured optical rotation is directly proportional to the enantiomeric excess of the sample. By comparing the measured specific rotation of a sample to the known specific rotation of the pure enantiomer, the e.e. can be calculated using the formula: e.e. (%) = ([α]observed / [α]pure) × 100
This measurement is a crucial quality control step in asymmetric synthesis to quantify the success of the enantioselective reaction. researchgate.netnih.gov
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state. nih.gov The techniques are complementary and together provide a comprehensive vibrational "fingerprint" of the compound.
For [(2S)-Piperidin-2-yl]methyl butanoate, the key vibrational modes are associated with the piperidine ring and the butanoate ester moiety. researchgate.net
Piperidine Ring:
N-H Stretch: A characteristic band in the FTIR spectrum, typically appearing between 3300-3500 cm⁻¹. Its position and shape can indicate the extent of intermolecular hydrogen bonding.
C-H Stretches: Aliphatic C-H stretching vibrations from the ring's CH₂ groups occur just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
N-H Bend: This vibration is usually observed in the 1590-1650 cm⁻¹ region.
Butanoate Ester Group:
C=O Stretch: A very strong and sharp absorption in the FTIR spectrum, typically found around 1735-1750 cm⁻¹ for saturated esters. spectroscopyonline.com This is one of the most diagnostic peaks in the spectrum.
C-O Stretches: Esters show two C-O stretching bands. The C(=O)-O stretch is typically found between 1250-1300 cm⁻¹, while the O-C-C stretch appears between 1000-1150 cm⁻¹. spectroscopyonline.com
Alkyl Chains:
CH₂ and CH₃ Bending: Vibrations for scissoring, wagging, and twisting of the methylene (B1212753) groups in both the piperidine ring and butanoate chain appear in the 1470-1370 cm⁻¹ region.
Analysis of the fingerprint region (below 1500 cm⁻¹) can reveal subtle structural details and conformational preferences of the piperidine ring. researchgate.net
Table 3: Key Vibrational Frequencies for [(2S)-Piperidin-2-yl]methyl Butanoate
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Intensity (FTIR) |
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium, can be broad |
| Secondary Amine (N-H) | Bend | 1590 - 1650 | Medium |
| Ester (C=O) | Stretch | 1735 - 1750 | Strong, sharp |
| Ester (C-O) | Stretch (acyl-oxygen) | 1250 - 1300 | Strong |
| Ester (C-O) | Stretch (alkyl-oxygen) | 1000 - 1150 | Strong |
| Alkane (C-H) | Stretch (sp³) | 2850 - 2960 | Strong |
| Alkane (CH₂) | Bend (Scissor) | ~1465 | Medium |
X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. nih.gov If a suitable single crystal of [(2S)-Piperidin-2-yl]methyl butanoate or a derivative can be grown, this technique can provide definitive proof of its structure and stereochemistry.
The analysis yields a precise 3D model of the molecule in the solid state, providing exact data on:
Bond Lengths and Angles: Precise measurements for all bonds and angles within the molecule.
Conformation: It would definitively establish the conformation of the six-membered piperidine ring (e.g., chair, boat, or twist-boat). It is expected to adopt a chair conformation. nih.govwikipedia.org The analysis would also show whether the methyl butanoate substituent at the C2 position occupies an axial or equatorial position, which is a key conformational feature.
Absolute Configuration: Through the use of anomalous dispersion, typically measured using copper radiation, the absolute configuration of the chiral center at C2 can be determined without ambiguity, confirming it as (S). nih.gov
Intermolecular Interactions: The crystal packing reveals how individual molecules interact with each other in the solid state, showing details of hydrogen bonds (e.g., involving the N-H group and ester carbonyls) and van der Waals forces.
While obtaining a suitable crystal can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and certainty.
Chromatographic Methods for Purification, Purity Analysis, and Enantiomeric Separation
Chromatographic techniques are indispensable tools in the synthesis and analysis of chiral compounds like [(2S)-Piperidin-2-yl]methyl butanoate. These methods are crucial for purifying the final product, assessing its chemical purity, and determining its enantiomeric integrity. The selection of a specific chromatographic method depends on the analyte's properties, such as volatility and polarity, and the analytical goal, whether it is quantitative analysis or enantiomeric separation.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. For piperidine derivatives, reversed-phase HPLC (RP-HPLC) is frequently employed for purity determination and quantitative analysis. nih.govresearchgate.net This method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.
Research Findings: The purity of piperidine-containing compounds is routinely assessed using RP-HPLC with a C18 column. nih.govnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govgoogle.com To improve peak shape and resolution, especially for basic compounds like piperidines, additives like trifluoroacetic acid (TFA) or phosphoric acid are often included in the mobile phase. nih.govnih.gov Detection is commonly performed using an ultraviolet (UV) detector; however, if the analyte possesses a weak chromophore, pre-column derivatization with a UV-absorbing agent like 4-toluene sulfonyl chloride can be utilized to enhance sensitivity. nih.govresearchgate.net For compounds lacking a UV chromophore entirely, a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) can be used. researchgate.netepa.gov The method is validated for parameters such as linearity, precision, accuracy, and robustness to ensure it is suitable for routine quality control. researchgate.net
Table 1: Illustrative HPLC Parameters for Purity Analysis of [(2S)-Piperidin-2-yl]methyl Butanoate
| Parameter | Condition |
| Instrument | Agilent 1260/1290 Infinity II or similar |
| Column | Gemini C18 (5 µm, 250 x 4.6 mm) nih.gov |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water nih.gov B: Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min nih.govnih.gov |
| Column Temperature | 30 °C nih.gov |
| Detector | UV-VIS at 210 nm |
| Injection Volume | 10 µL |
Table 2: Representative Data from HPLC Purity Analysis
| Retention Time (min) | Peak Area | Area % | Identity |
| 2.1 | 1,520 | 0.08 | Impurity A |
| 4.5 | 1,895,600 | 99.81 | [(2S)-Piperidin-2-yl]methyl butanoate |
| 5.8 | 2,090 | 0.11 | Impurity B |
| Total | 1,899,210 | 100.00 |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. notulaebotanicae.ronih.gov Given that many piperidine derivatives are sufficiently volatile or can be made volatile through derivatization, GC is a suitable method for purity assessment. oup.comgoogle.com It is particularly useful for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process. chromforum.org
Research Findings: For the analysis of piperidine compounds, a stable chemical nature at high temperatures makes them amenable to GC analysis. google.com Headspace GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a common approach for analyzing volatile impurities without complex sample preparation. chromforum.orgmdpi.com For the direct analysis of the compound itself, derivatization may be necessary to improve chromatographic properties and prevent peak tailing, which can occur due to the basicity of the piperidine nitrogen. oup.com A derivatizing agent like pentafluorobenzoyl chloride can be used to react with the N-H group, resulting in a derivative with better stability and chromatographic behavior. oup.com The choice of the capillary column is critical, with phases of varying polarity used depending on the specific separation required. iaea.org
Table 3: Illustrative GC Parameters for Purity Assessment of [(2S)-Piperidin-2-yl]methyl Butanoate
| Parameter | Condition |
| Instrument | Agilent 6850A GC or similar |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.2 mL/min |
| Injection Mode | Split (50:1) |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Table 4: Representative Data from GC Purity Analysis
| Retention Time (min) | Peak Area | Area % | Identity |
| 3.4 | 850 | 0.05 | Solvent (e.g., Toluene) |
| 8.9 | 1,659,800 | 99.89 | [(2S)-Piperidin-2-yl]methyl butanoate |
| 10.2 | 990 | 0.06 | Impurity C |
| Total | 1,661,640 | 100.00 |
For a chiral molecule like [(2S)-Piperidin-2-yl]methyl butanoate, confirming its enantiomeric purity is of paramount importance. sygnaturediscovery.comchiralpedia.com Chiral chromatography is the definitive technique for separating enantiomers and determining the enantiomeric excess (ee). chiralpedia.comuma.es This can be achieved using either chiral HPLC or chiral GC.
Research Findings: The direct separation of enantiomers is most commonly accomplished using a chiral stationary phase (CSP). libretexts.orgnih.gov For piperidine-based compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. mdpi.com For instance, columns like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated excellent resolving power for various chiral amines and related structures. mdpi.comnih.gov The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies and thus different retention times. uni-muenchen.de
Chiral GC, often using columns coated with derivatized cyclodextrins, is another viable option for the enantioseparation of volatile chiral compounds. gcms.czrotachrom.com An alternative, indirect approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. libretexts.orgnih.gov However, the direct method using a CSP is generally preferred due to its simplicity and avoidance of potential kinetic resolution issues during derivatization. uni-muenchen.de The developed chiral method must show sufficient resolution (typically R > 1.5) between the enantiomer peaks to allow for accurate quantification. nih.gov
Table 5: Illustrative Chiral HPLC Parameters for Enantiomeric Separation
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | CHIRALCEL OD-H (5 µm, 250 x 4.6 mm) mdpi.comnih.gov |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 220 nm |
| Injection Volume | 10 µL |
Table 6: Representative Data for Enantiomeric Excess (ee) Determination
| Retention Time (min) | Peak Area | Area % | Identity |
| 12.3 | 1,250 | 0.07 | [(2R)-Piperidin-2-yl]methyl butanoate (distomer) |
| 14.8 | 1,784,550 | 99.93 | [(2S)-Piperidin-2-yl]methyl butanoate (eutomer) |
| Total | 1,785,800 | 100.00 | |
| Enantiomeric Excess (ee) | 99.86% |
Based on a comprehensive search for theoretical and computational investigations focusing specifically on the chemical compound [(2S)-Piperidin-2-yl]methyl butanoate, it has been determined that there is no publicly available scientific literature containing the specific data required to fulfill this request. The instructions demand a thorough and scientifically accurate article structured around a detailed outline, including quantum chemical analyses, conformational studies, electronic property analysis, and mechanistic pathway elucidation for this particular molecule.
Our search for dedicated computational studies on [(2S)-Piperidin-2-yl]methyl butanoate did not yield any specific results for:
Geometry optimization and detailed conformational analysis.
HOMO-LUMO gap calculations, charge distribution, or Molecular Electrostatic Potential (MEP) maps.
Vibrational frequency analysis.
Transition state characterization for its formation or hydrolysis.
Investigations into its specific ring reactivity and transformation mechanisms.
While general computational methodologies and findings for related piperidine derivatives are available chemjournal.kznih.govekb.egacs.orgresearchgate.net, applying this generalized information to [(2S)-Piperidin-2-yl]methyl butanoate would be speculative and would not meet the required standard of scientific accuracy for the specified compound. The strict adherence to the provided outline and the focus solely on [(2S)-Piperidin-2-yl]methyl butanoate, as per the instructions, cannot be met without dedicated research on this molecule.
Therefore, it is not possible to generate the requested article with scientifically accurate, non-speculative content and data tables as no such information appears to be published in the sources accessed.
Theoretical and Computational Investigations of 2s Piperidin 2 Yl Methyl Butanoate
Mechanistic Pathway Elucidation through Computational Chemistry
Computational Studies on the Influence of Solvation Effects on Reaction Pathways
Currently, specific computational studies detailing the influence of solvation effects on the reaction pathways of [(2S)-Piperidin-2-yl]methyl butanoate are not available in the public domain. Such studies would typically involve using quantum mechanical calculations with implicit or explicit solvent models to understand how the surrounding solvent molecules affect the energy barriers and intermediates of reactions involving this compound. The polarity of the solvent, its ability to form hydrogen bonds, and its dielectric constant would be key parameters in these investigations.
Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Intermolecular Interactions
While molecular dynamics (MD) simulations are a potent technique for studying the dynamic behavior and intermolecular interactions of molecules, specific MD simulation studies focused on [(2S)-Piperidin-2-yl]methyl butanoate have not been reported in the reviewed literature. researchgate.netresearchgate.net Generally, MD simulations for a compound like this would involve creating a simulation box containing multiple molecules of the compound and, if applicable, solvent molecules. The simulation would track the movements of each atom over time, governed by a force field that describes the interatomic and intermolecular forces.
Such a study could, in theory, provide data on:
Conformational analysis: Identifying the most stable conformations of the piperidine (B6355638) ring and the butanoate side chain.
Intermolecular interactions: Characterizing the nature and strength of interactions, such as hydrogen bonding involving the secondary amine and the carbonyl group.
Diffusion and transport properties: Calculating properties like the self-diffusion coefficient in different media.
Table 1: Hypothetical Data from a Future MD Simulation Study of [(2S)-Piperidin-2-yl]methyl Butanoate
| Property Investigated | Potential Findings |
| Dominant Conformation of Piperidine Ring | Predominantly chair conformation with the hydroxymethyl butanoate group in an equatorial position for steric reasons. |
| Key Intermolecular Interaction | Hydrogen bonding between the N-H of the piperidine ring and the C=O of the butanoate group of a neighboring molecule. |
| Radial Distribution Function g(r) | Analysis would likely show a high probability of finding specific atoms of neighboring molecules at distinct distances. |
In Silico Studies of Stereoselectivity, Chiral Recognition, and Induction Phenomena
In silico studies are crucial for understanding the stereochemical aspects of chiral molecules. However, specific computational research on the stereoselectivity, chiral recognition, and induction phenomena of [(2S)-Piperidin-2-yl]methyl butanoate is not presently available. nih.govhuji.ac.ilnih.gov Research in this area would be highly valuable for applications in asymmetric synthesis and chiral separations.
Potential areas of future in silico investigation could include:
Docking studies: Simulating the interaction of the (S)- and hypothetical (R)-enantiomers with a chiral stationary phase or a biological receptor to predict elution order in chromatography or binding affinity. researchgate.net
Quantum Mechanical Calculations: Calculating the energies of diastereomeric transition states in reactions where [(2S)-Piperidin-2-yl]methyl butanoate acts as a chiral auxiliary or catalyst, thereby explaining the origin of stereoselectivity.
Modeling of Chiral Recognition Mechanisms: Investigating the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-stacking if applicable) responsible for distinguishing between enantiomers. huji.ac.il
Table 2: Potential Focus Areas for Future In Silico Stereoselectivity Studies
| Research Area | Computational Method | Objective |
| Enantioselective Receptor Binding | Molecular Docking | To predict and rationalize the differential binding of enantiomers to a specific biological target. |
| Chiral Chromatography Separation | Monte Carlo or MD Simulations | To model the interactions with a chiral stationary phase and predict the separation factor (α). |
| Asymmetric Induction in Synthesis | Density Functional Theory (DFT) | To calculate the energy profiles of reaction pathways leading to different stereoisomers and predict product ratios. |
Future Research Directions and Emerging Methodologies
Development of Novel, Highly Efficient, and Sustainable Enantioselective Synthetic Routes
The synthesis of enantiomerically pure piperidines is a central challenge in organic chemistry. Traditional methods often involve lengthy sequences or depend on chiral pool starting materials. nih.gov Future research is focused on developing more direct, efficient, and environmentally benign strategies.
Chemo-enzymatic Approaches: The integration of chemical synthesis with biocatalysis offers a powerful route to chiral piperidines under mild conditions. nih.gov One promising strategy involves a one-pot cascade using an amine oxidase and an ene-imine reductase (EneIRED) to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov Another approach uses transaminases to catalyze the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, providing access to both enantiomers with high enantiomeric excess (ee). acs.org These biocatalytic methods represent a sustainable alternative to heavy-metal catalysis and are applicable for creating key intermediates for pharmaceuticals. nih.gov
Transition-Metal Catalysis: Rhodium-catalyzed asymmetric reactions have emerged as a robust method for creating chiral piperidines. For instance, a highly regio- and enantioselective Rh-catalyzed carbometalation of dihydropyridines can produce 3-substituted tetrahydropyridines, which are valuable precursors to enantioenriched piperidines. nih.govacs.org Similarly, modular strategies for synthesizing trisubstituted chiral piperidines have been developed, involving a formal [4+2] cyclization followed by sequential functionalizations using transition metal-catalyzed or photocatalytic methods. nih.gov
Organocatalysis: The use of small organic molecules as catalysts continues to be a vibrant area of research. Organocatalytic intramolecular aza-Michael reactions, for example, can produce enantiomerically enriched protected piperidines in good yields. nih.gov
These evolving synthetic strategies promise more efficient and sustainable pathways to specific stereoisomers of functionalized piperidines like [(2S)-Piperidin-2-yl]methyl butanoate.
Table 1: Comparison of Modern Synthetic Routes to Chiral Piperidines
| Methodology | Key Features | Advantages | Reported Selectivity | References |
|---|---|---|---|---|
| Chemo-enzymatic Cascade | Uses amine oxidases and ene-imine reductases. | High enantio- and regio-selectivity; mild, sustainable conditions. | >99% ee for various piperidines. | nih.gov |
| Transaminase-Triggered Cyclization | Employs transaminases on ω-chloroketones. | Access to both enantiomers; uses commercially available starting materials. | >95% ee. | acs.org |
| Rh-Catalyzed Carbometalation | Asymmetric reductive Heck-type reaction on dihydropyridines. | Broad functional group tolerance; scalable to gram quantities. | High yield and excellent enantioselectivity. | nih.govacs.org |
| Modular Synthesis | Formal [4+2] cyclization followed by sequential functionalizations. | Allows for the creation of highly elaborated chiral piperidines. | Single enantio- and diastereomer produced. | nih.gov |
| Organocatalytic Aza-Michael Reaction | Uses a quinoline-based organocatalyst and a co-catalyst. | Metal-free; provides access to various substituted piperidines. | Good yields and enantiomeric enrichment. | nih.gov |
Advanced Mechanistic Studies to Unravel Intricate Chiral Induction and Selectivity Phenomena
A deep understanding of reaction mechanisms is critical for the rational design of new catalysts and the optimization of reaction conditions to achieve high stereoselectivity. Future research will increasingly rely on a combination of experimental and computational techniques to probe the subtle interactions that govern chiral induction.
For example, in the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, deuterium (B1214612) labeling experiments have been crucial in elucidating the mechanistic pathway. nih.govacs.org These studies revealed that the reaction proceeds via regioselective protodemetalation without the 1,4-Rh shifts that are observed with other substrates like dihydroquinolines. acs.org This level of mechanistic insight helps explain the origins of selectivity and provides a roadmap for expanding the substrate scope.
Similarly, mechanistic studies on the copper-catalyzed intramolecular C–H amination for synthesizing pyrrolidines and piperidines have involved the isolation and characterization of key intermediates, such as a fluorinated copper(II) complex. researchgate.net These investigations, supported by Density Functional Theory (DFT) calculations, help to complete the proposed catalytic cycle and understand the influence of ligands and reactants on the reaction outcome. researchgate.netresearchgate.net Applying such detailed mechanistic scrutiny to the synthesis of 2-substituted piperidines will be essential for developing catalysts that can reliably produce the (2S) configuration required for [(2S)-Piperidin-2-yl]methyl butanoate.
Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Reaction Prediction for Chiral Piperidine (B6355638) Chemistry
The fields of machine learning (ML) and artificial intelligence (AI) are beginning to have a transformative impact on chemical synthesis. For complex challenges like asymmetric catalysis, AI/ML can accelerate discovery by predicting reaction outcomes and identifying optimal conditions, thereby reducing the need for extensive empirical screening.
Recent work has demonstrated the power of ML models, such as random forests, to predict the enantioselectivity of asymmetric reactions with high accuracy. nih.gov These models are trained on datasets of catalyst-substrate combinations, using quantum chemically-derived molecular descriptors to capture the features that influence the reaction's stereochemical outcome. nih.gov Such an approach could be invaluable for identifying the best catalyst-ligand combination for the synthesis of [(2S)-Piperidin-2-yl]methyl butanoate from a large virtual library, saving significant time and resources.
Furthermore, unsupervised machine learning workflows are being developed to assess and quantify the "generality" of a catalyst—its ability to provide high enantioselectivity across a broad range of substrates. chemrxiv.org This allows researchers to identify robust catalysts and to deconstruct the mechanistic basis of their broad applicability by analyzing the contributions of chemical space and enantiomeric excess. chemrxiv.org These predictive tools represent a paradigm shift from heuristic-based discovery to data-driven design in chiral chemistry.
Table 2: Applications of Machine Learning in Asymmetric Catalysis
| ML Application | Technique/Model | Objective | Significance for Chiral Piperidine Synthesis | References |
|---|---|---|---|---|
| Enantioselectivity Prediction | Random Forest (RF), Deep Neural Networks (DNN) | Predict the enantiomeric excess (%ee) for a given substrate-catalyst pair. | Accelerates the identification of optimal catalysts for specific targets like [(2S)-Piperidin-2-yl]methyl butanoate. | nih.gov |
| Catalyst Generality Assessment | Unsupervised ML (Clustering, PCA) | Quantify and predict how broadly a catalyst can be applied across different substrates. | Enables the selection of robust catalysts for piperidine libraries and rational design of screening sets. | chemrxiv.org |
| Reaction Outcome Prediction | Transformer Models (Sequence-to-Sequence) | Predict the final product(s) of a chemical reaction, treating reactants and products as different "languages". | Can suggest viable synthetic routes and identify potential side products in complex reaction sequences. | |
| Automated Optimization | Reinforcement Learning | Enable real-time adjustment of reaction parameters in automated synthesis platforms. | Facilitates closed-loop optimization of reaction conditions without manual intervention. |
Exploration of [(2S)-Piperidin-2-yl]methyl Butanoate as a Versatile Chiral Building Block in the Synthesis of Complex Molecular Architectures
Chiral piperidine derivatives are highly valued as building blocks (synthons) for the construction of more complex molecules, particularly natural products and pharmaceuticals. nih.gov The specific structure of [(2S)-Piperidin-2-yl]methyl butanoate, featuring a defined stereocenter at the C-2 position and a readily modifiable ester group, makes it a potentially valuable synthon.
Research into the application of similar chiral building blocks demonstrates their utility. For example, enantiopure 2-piperidone (B129406) derivatives have been converted into all four diastereomers of 2,6-disubstituted 3-piperidinol building blocks, which were then used in the total synthesis of several 3-piperidinol alkaloids like (+)-prosafrinine and (-)-prosophylline. nih.gov Similarly, the enantioselective synthesis of the piperidine alkaloid dihydropinidine has been achieved using a chiral hydroxypyridinone derivative as the starting material. rsc.org
Future research could explore the synthetic utility of [(2S)-Piperidin-2-yl]methyl butanoate in several ways:
Modification of the Ester Group: The butanoate ester can be hydrolyzed to the corresponding carboxylic acid, reduced to the primary alcohol, or converted to an amide, opening up a wide range of subsequent coupling reactions.
Functionalization of the Piperidine Nitrogen: The secondary amine can be derivatized through alkylation, acylation, or used to direct further reactions on the piperidine ring.
Elaboration into Complex Scaffolds: The combination of the chiral center and the functional handle makes it an ideal starting point for creating libraries of compounds for drug discovery or for the total synthesis of complex natural products containing a 2-substituted piperidine motif.
The development of modular synthetic strategies that allow for the late-stage functionalization of such building blocks is a key goal in modern medicinal chemistry. nih.gov
Development of High-Throughput Screening Methods for Reaction Optimization and Discovery of New Transformations
To accelerate the discovery and optimization of the novel synthetic routes described above, high-throughput screening (HTS) or high-throughput experimentation (HTE) is indispensable. acs.org These techniques allow for the rapid, parallel screening of hundreds of reaction conditions (e.g., catalysts, ligands, solvents, bases, additives) in small volumes, dramatically reducing the time and resources required for optimization. capes.gov.brnih.gov
HTS has been successfully applied to a wide range of challenging reactions relevant to piperidine synthesis, including:
Photochemical Reactions: Screening different photocatalysts, solvents, and wavelengths of light in a 96-well format to optimize Photo-Minisci reactions. acs.org
Cross-Coupling Reactions: Evaluating ligands, bases, and solvents for metallophotoredox C(sp²)-C(sp³) couplings or Negishi reactions to incorporate 3-dimensional building blocks. acs.org
The data generated from these screens, often visualized as heatmaps, allows chemists to quickly identify optimal conditions and understand structure-activity relationships. acs.org For a target molecule like [(2S)-Piperidin-2-yl]methyl butanoate, an HTS approach would be crucial for identifying the ideal conditions for a novel catalytic reaction, ensuring high yield and, most importantly, high enantioselectivity. The development of new HTS protocols using mass spectrometry for the rapid evaluation of enantioselective catalysts further enhances the power of this approach. nih.gov
Table 3: Example of Parameters Screened in High-Throughput Experimentation for a Metallophotoredox Coupling
| Parameter | Variables Screened | Purpose | Reference |
|---|---|---|---|
| Photocatalyst | Iridium-based, organic dyes, etc. | Identify the most efficient catalyst for the desired transformation. | acs.org |
| Nickel Catalyst/Ligand | Various Ni(II) salts and phosphine (B1218219) or bipyridine ligands. | Optimize the cross-coupling partner in the catalytic cycle. | acs.org |
| Base | Inorganic (e.g., Cs₂CO₃, K₃PO₄) and Organic (e.g., 2,6-lutidine, DBU). | Control reaction pH and facilitate key steps like deprotonation. | acs.org |
| Solvent | Aprotic polar (e.g., DMA, DMF), ethers (e.g., 1,4-dioxane), etc. | Affect solubility, catalyst stability, and reaction kinetics. | acs.org |
| Wavelength | Blue, green, white light LEDs. | Match the light source to the absorbance maximum of the photocatalyst. | acs.org |
Q & A
Q. How do structural modifications to the piperidine ring influence the compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
